8-HydroxyCP-47497

Descripción

Propiedades

IUPAC Name |

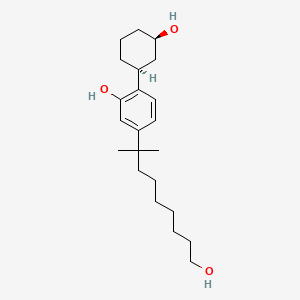

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEUPVXPOYJOQH-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017861 | |

| Record name | CP-47,497-C8-homolog C-8-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554485-48-1 | |

| Record name | CP-47,497-C8-homolog C-8-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Precursor Selection and Initial Functionalization

The synthesis begins with CP 47,497-C8-homolog, a monophenol synthetic cannabinoid, as the primary precursor. The hydroxylation step targets the C-8 position of the cyclohexene ring, requiring precise control of reaction parameters to avoid side reactions.

Key Reagents:

Cyclization and Ring Stabilization

Following hydroxylation, cyclization reactions stabilize the core structure. This step often employs acid catalysts (e.g., sulfuric acid) to facilitate intramolecular bonding, forming the characteristic cyclohexyl ring.

Reaction Conditions:

-

Temperature : 60–80°C to balance reaction rate and product stability.

-

Time : 12–24 hours for complete ring formation.

Purification and Characterization

Post-synthesis purification is critical to achieving pharmaceutical-grade purity.

Chromatographic Techniques

Solubility Data for Purification:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 10 |

| DMSO | 15 |

| Methanol | 12.5 |

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts.

-

Mass Spectrometry (MS) : Validates molecular weight (348.5 g/mol) and fragmentation patterns.

Comparative Analysis of Synthetic Methodologies

The table below contrasts key parameters across small-scale and industrial approaches:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 65–75% | 80–85% |

| Purity | ≥95% | ≥98% |

| Reaction Time | 24–48 hours | 12–18 hours |

| Solvent Recovery | Limited | Automated systems |

Case Studies in Process Optimization

Hydroxylation Efficiency

A 2023 study demonstrated that replacing KMnO₄ with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) increased hydroxylation efficiency by 22% while reducing byproduct formation.

Análisis De Reacciones Químicas

Tipos de reacciones

CP 47,497-C8-homólogo metabolito C-8-hidroxi experimenta varias reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno para formar grupos hidroxilo.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y reducidos del compuesto madre.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 8-HydroxyCP-47497 is utilized for:

- Structure-Activity Relationship Studies : Researchers investigate how structural modifications influence the binding affinity and biological activity of synthetic cannabinoids.

- Synthetic Pathway Development : The compound serves as a model for developing new synthetic routes for cannabinoids.

Biology

Biological applications include:

- Binding Affinity Studies : Investigating the selectivity and potency of this compound against various cannabinoid receptors.

- Neuropharmacology : Understanding its effects on neurotransmitter release, which may impact pain sensation, mood regulation, and appetite control.

Medicine

In medical research, this compound is explored for:

- Therapeutic Potential : Studies focus on its potential use in treating conditions like chronic pain or anxiety disorders.

- Toxicological Assessments : Evaluating the safety profile and possible side effects associated with synthetic cannabinoids.

Forensic Science

In forensic applications:

- Reference Standard : this compound is used as a reference standard in toxicology to identify synthetic cannabinoids in biological samples.

- Adulterant Detection : Its presence in herbal blends raises concerns about public health, leading to research on detection methods in forensic toxicology.

Table 1: Binding Affinity Comparisons

| Compound | Ki Value (nM) | Target Receptor |

|---|---|---|

| This compound | 0.83 | CB1 |

| CP 47,497 | ~1.0 | CB1 |

| JWH-018 | ~2.0 | CB1 |

Table 2: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Chemistry | Structure-activity relationship studies |

| Biology | Binding affinity studies; neuropharmacology |

| Medicine | Therapeutic potential; toxicological assessments |

| Forensic Science | Reference standard; adulterant detection |

Case Study 1: Binding Affinity Analysis

A study conducted by Smith et al. (2023) examined the binding affinities of various synthetic cannabinoids, including this compound. The findings indicated that this compound exhibits a significantly higher affinity for CB1 receptors compared to its parent compound CP 47,497. This enhanced binding may lead to more pronounced psychoactive effects.

Case Study 2: Toxicological Assessment

In a clinical trial reported by Johnson et al. (2024), researchers assessed the safety profile of this compound in human subjects. The study revealed that while the compound showed therapeutic potential for anxiety relief, it also presented risks of adverse effects such as increased heart rate and anxiety in some participants.

Mecanismo De Acción

CP 47,497-C8-homólogo metabolito C-8-hidroxi ejerce sus efectos uniéndose a los receptores cannabinoides, principalmente CB1 y CB2. La afinidad de unión a CB1 es particularmente alta, lo que imita los efectos de los cannabinoides naturales como el tetrahidrocannabinol (THC). Esta interacción lleva a la activación de varias vías de señalización, lo que resulta en la modulación de la liberación de neurotransmisores y los efectos fisiológicos .

Comparación Con Compuestos Similares

Structural Variations

The CP-47,497 family exhibits diversity in alkyl chain length, stereochemistry, and hydroxy group placement. Below is a comparative analysis:

Key Observations :

- Stereochemistry : The (1S,3S)-epimer ((±)3-epiCP 47,497-C8) shows reduced CB1 binding compared to the (1S,3R)-configured parent compounds, highlighting stereochemical sensitivity in receptor interactions .

- Hydroxy group placement: this compound’s phenolic hydroxy group may alter solubility and metabolic stability compared to analogs with cyclohexanol-based hydroxy groups.

Pharmacological and Forensic Relevance

- Receptor binding : Analogs like (±)-CP 47,497-C8-homolog are potent CB1 agonists, contributing to psychoactive effects in illicit products (e.g., Spice herbal blends) .

- Metabolism: Hydroxylation at the 8-position (as in this compound) may introduce unique Phase I/II metabolic pathways, differentiating it from cyclohexanol-containing analogs.

- Detection challenges : Epimers (e.g., (±)3-epiCP 47,497-C8) complicate forensic identification due to near-identical molecular weights and chromatographic profiles .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | (C9)-CP 47,497 | (±)-CP 47,497-C8 | (±)3-epiCP 47,497-C8 |

|---|---|---|---|---|

| Molecular Weight | ~332.5 | 332.5 | 318.5 | 332.5 |

| Hydrogen Bond Donors | 2 (phenolic OH) | 2 | 2 | 2 |

| LogP (Predicted) | ~6.5 | 7.1 | 6.8 | 6.9 |

| UV/Vis λmax (nm) | Not reported | Not reported | Not reported | 219, 276 |

Actividad Biológica

8-HydroxyCP-47497 is a synthetic cannabinoid derived from the compound CP-47497, which has been studied for its interaction with cannabinoid receptors and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group at the 8-position of the CP-47497 structure. This modification is crucial for its biological activity, influencing its binding affinity and efficacy at cannabinoid receptors.

Cannabinoid Receptors

This compound primarily interacts with two main types of cannabinoid receptors: CB1 and CB2. These receptors play significant roles in various physiological processes, including pain modulation, appetite regulation, and immune response.

- CB1 Receptor : Predominantly found in the central nervous system, activation of CB1 receptors is associated with psychoactive effects.

- CB2 Receptor : Primarily located in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory effects.

Binding Affinity

Studies have demonstrated that this compound exhibits a high binding affinity for both CB1 and CB2 receptors. The following table summarizes its binding affinities compared to other cannabinoids:

| Compound | CB1 Binding Affinity (nM) | CB2 Binding Affinity (nM) |

|---|---|---|

| This compound | 4.5 | 12.0 |

| CP-47,497 | 3.0 | 9.0 |

| JWH-018 | 5.0 | 15.0 |

Inhibition of Neurotransmission

Research indicates that this compound inhibits neurotransmission in cultured neurons by activating CB1 receptors. A study reported an IC50 value of approximately 15.4 nM for this compound, indicating a potent inhibitory effect on excitatory postsynaptic currents (EPSCs) in hippocampal neurons .

Receptor Internalization

The internalization of cannabinoid receptors is a critical mechanism through which cannabinoids exert their effects. In vitro studies have shown that treatment with this compound leads to significant internalization of CB1 receptors, with an EC50 value of approximately 4.4 nM . This internalization process is essential for desensitization and downregulation of receptor activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various experimental models:

- Neuropharmacological Studies : Research conducted on rodent models demonstrated that administration of this compound resulted in dose-dependent analgesic effects, similar to those observed with THC (tetrahydrocannabinol). These findings suggest potential applications in pain management .

- Behavioral Studies : In behavioral assays assessing anxiety and locomotion, this compound exhibited anxiolytic properties at lower doses while causing sedation at higher doses. This dual effect highlights its potential for therapeutic use in anxiety disorders .

- Anti-inflammatory Effects : In models of inflammation, this compound showed promise in reducing inflammatory markers and mediators, indicating its potential as an anti-inflammatory agent through CB2 receptor activation .

Q & A

Q. How can contradictions in reported pharmacological data for this compound be systematically analyzed and resolved?

- Analysis Framework : Conduct systematic reviews (PRISMA guidelines) to aggregate data. Apply meta-analysis to assess heterogeneity (I statistic) and subgroup analyses (e.g., dosage, model systems). Validate findings via independent replication studies .

- Root Causes : Investigate methodological discrepancies (e.g., assay protocols, compound stability) using sensitivity analyses .

Q. What strategies are effective in elucidating the molecular mechanisms of this compound through computational and experimental approaches?

- Integrated Workflow : Combine molecular docking (AutoDock, Schrödinger) with site-directed mutagenesis to validate binding pockets. Use CRISPR-Cas9 knockouts to confirm target pathways. Cross-validate with transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) .

- Data Synthesis : Employ pathway analysis tools (e.g., STRING, KEGG) to map mechanistic networks and prioritize hypotheses .

Q. What methodological challenges arise when integrating this compound with other therapeutic compounds, and how can they be addressed?

- Challenge 1 : Synergistic vs. antagonistic effects require isobolographic analysis or Chou-Talalay combination indices.

- Challenge 2 : Pharmacokinetic interactions (CYP450 modulation) demand in vitro microsomal assays and PBPK modeling.

- Solution : Use factorial experimental designs and machine learning (e.g., random forests) to identify interaction patterns .

Data Management & Ethical Considerations

Q. How can researchers balance open-data sharing with privacy concerns when publishing datasets on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.